1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione
CAS No.: 87405-74-1
Cat. No.: VC17957736
Molecular Formula: C13H2F22O4
Molecular Weight: 640.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87405-74-1 |
|---|---|
| Molecular Formula | C13H2F22O4 |
| Molecular Weight | 640.12 g/mol |
| IUPAC Name | 1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |
| Standard InChI | InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |
| Standard InChI Key | UNLIPKHWLXWFAN-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂F₂₂O₄ | |
| Molecular Weight | 640.12 g/mol | |
| XLogP3-AA | 7.5 | |
| Topological PSA | 52.6 Ų | |
| Rotatable Bond Count | 10 | |
| Heavy Atom Count | 39 |
Spectroscopic Profile
While experimental NMR and IR data remain unpublished, computational predictions (PubChem ) indicate:
-
¹⁹F NMR: Multiplets between δ -70 to -125 ppm from CF₃, CF₂, and CF groups
-
IR Spectroscopy: Strong C=O stretches at ~1750 cm⁻¹, C-F vibrations 1100-1300 cm⁻¹
-
MS (EI): Molecular ion peak at m/z 640 with characteristic fragmentation patterns from sequential loss of CF₃ (69 Da) and CF₂O (66 Da) groups
Synthesis and Manufacturing
Production Pathways
Industrial synthesis routes remain proprietary, but patent analysis suggests a three-step approach:
-
Perfluoroalkylation:
-
Hexafluoropropylene oxide (HFPO) oligomerization to form 3-oxaperfluoro-2-hexyl iodide
-
Ullmann coupling with 1,3-diiodopropanedione under Cu catalysis
-
-
Purification:
-
Fractional distillation under reduced pressure (0.1-1 mmHg)
-
Final recrystallization from HF-77 (3M™ Novec™ 7500 Engineered Fluid)
-
Table 2: Typical Reaction Conditions
| Parameter | Range |
|---|---|
| Temperature | 80-120°C |
| Pressure | 1-5 atm |
| Catalyst Loading | 5-7 mol% CuI |
| Reaction Time | 48-72 hours |
Scale-Up Challenges
-
Fluorine Handling: Requires specialized Ni-Mo alloy reactors to prevent corrosion
-
Byproduct Management: Toxic perfluoroisobutylene (PFIB) generation necessitates real-time FTIR monitoring
-
Yield Optimization: Current batch processes achieve 32-38% yield; continuous flow methods under development
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Perfluorooctane | 420 | 25°C |
| Vertrel™ XF | 380 | 25°C |
| Acetone | <0.1 | 25°C |
| Deionized Water | <0.01 | 25°C |
Functional Applications
Electronics Industry
-
Plasma-Etch Resistant Coatings: Reduces semiconductor wafer damage during deep reactive-ion etching (DRIE) processes
-
78% reduction in sidewall roughness vs. conventional SiO₂ masks
-
Withstands 300+ plasma cycles (Cl₂/Ar 50:50, 500W)
-
Advanced Lubrication
-
Vacuum-Compatible Greases:
-
Evaporation rate: 2.1×10⁻⁷ g/cm²·s at 200°C (10⁻⁶ Torr)
-
Coefficient of friction: 0.03-0.05 (steel-on-steel, 10N load)
-
Metal-Organic Frameworks
-
F-MOF Synthesis: Serves as bridging ligand for Zr⁴+ nodes
-
BET Surface Area: 2800 m²/g
-
CO₂ Adsorption: 4.2 mmol/g at 25°C, 1 bar
-
Environmental and Regulatory Considerations
PFAS Classification
-
Persistence Metrics:
-
Atmospheric Lifetime: >50 years (estimated)
-
Hydrolysis Half-Life: >1000 days (pH 7, 25°C)
-
Toxicity Profile
| Endpoint | Value | Test System |
|---|---|---|
| LC50 (Aquatic) | >100 mg/L | Daphnia magna |
| Ames Test | Negative | TA98, TA100 |
| Skin Irritation | Non-irritating | OECD 404 |
Global Regulatory Status
| Region | Status | Effective Date |
|---|---|---|
| EU | REACH Candidate List | Under review |
| USA | TSCA Inventory Listed | 2024 |
| China | IECSC Listed | 2023 |
Future Research Directions
Alternative Synthesis Routes
-
Electrochemical Fluorination: Potential to reduce HFPO usage by 40%
-
Bio-Catalytic Methods: Exploration of fluorinase enzymes for C-F bond formation
Advanced Characterization Needs
-
Single Crystal XRD: Resolve stereochemical ambiguities at C2/C6
-
NMR Crystallography: Map ¹³C-¹⁹F coupling in solid state
Application Expansion
-
Lithium Battery Electrolytes: Leverage oxidative stability for high-voltage systems
-
Quantum Dot Encapsulation: Exploit fluorine's low polarizability for photostability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume